molecular formula C13H10F2N4 B2537584 N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,4-difluoroaniline CAS No. 298217-80-8

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,4-difluoroaniline

Cat. No. B2537584
CAS RN: 298217-80-8
M. Wt: 260.248
InChI Key: QIIYSHBAGFYQCB-UHFFFAOYSA-N
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Description

  • Molecular Weight : 275.31 g/mol .

Scientific Research Applications

Synthesis and Reactivity

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,4-difluoroaniline, as part of the benzotriazole chemical family, is involved in various synthesis and reactivity studies. It's primarily utilized in the synthesis of N-substituted thiazolidines, dihydrobenzothiazoles, and tetrahydroquinazolines, showcasing its versatility in chemical reactions. Katritzky et al. (2002) and Singh et al. (2002) outlined the preparation of these compounds through reactions with benzotriazole and formaldehyde, demonstrating the compound's reactivity with organozinc derivatives and Grignard reagents, leading to N,N'-unsymmetrically substituted products in high yields Katritzky, Singh, & He, 2002 Katritzky, Singh, & He, 2002.

Structural Studies

Structural studies of N-(1H-1,2,3-benzotriazol-1-ylmethyl)phthalimide revealed the planarity of benzotriazole and isoindole units and their dihedral angle, indicating weak C—H⋯O intramolecular hydrogen bonding stabilizing the molecular conformation. Such detailed structural insights provided by Wang, Jian, & Liu (2008) are crucial for understanding the compound's interaction and behavior in various applications Wang, Jian, & Liu, 2008.

Coordination Chemistry

The compound has shown its utility in coordination chemistry, particularly in forming complexes with metal ions, as demonstrated by Attandoh, Ojwach, & Munro (2014). They reported the formation of complexes with ZnII and CuII carboxylates, which are active catalysts for ring-opening polymerisation of ϵ-caprolactone, indicating its potential in catalysis and polymer chemistry Attandoh, Ojwach, & Munro, 2014.

Chemical Modification and Reactivity

The versatility of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,4-difluoroaniline is further highlighted through its involvement in chemical modifications and reactivity studies. Locher (2000) demonstrated its ability to undergo cyclisation and nucleophilic substitution, leading to various N-substituted derivatives, indicating its potential as a stable precursor for further chemical transformations Locher, 2000.

properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-2,4-difluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N4/c14-9-5-6-11(10(15)7-9)16-8-19-13-4-2-1-3-12(13)17-18-19/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIYSHBAGFYQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,4-difluoroaniline

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